molecular formula C19H21N7OS B10934029 2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10934029
M. Wt: 395.5 g/mol
InChI Key: DILBMQZDYOOOHQ-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . Another method involves the annulation of pyrimidine moiety to the triazole ring . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and the use of catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar compounds to 2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include:

The uniqueness of 2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N7OS

Molecular Weight

395.5 g/mol

IUPAC Name

2-ethylsulfanyl-5-methyl-7-(1-methylpyrazol-4-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H21N7OS/c1-4-28-19-23-18-21-12(2)15(17(27)22-14-8-6-5-7-9-14)16(26(18)24-19)13-10-20-25(3)11-13/h5-11,16H,4H2,1-3H3,(H,22,27)(H,21,23,24)

InChI Key

DILBMQZDYOOOHQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3)C4=CN(N=C4)C

Origin of Product

United States

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